molecular formula C10H16F4N2O2 B5187278 2,2,3,3-tetrafluoro-N,N'-dipropylsuccinamide

2,2,3,3-tetrafluoro-N,N'-dipropylsuccinamide

Cat. No.: B5187278
M. Wt: 272.24 g/mol
InChI Key: JMKVTDBBFZHMBV-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-N,N’-dipropylsuccinamide is an organic compound with the molecular formula C10H16F4N2O2 This compound is characterized by the presence of four fluorine atoms and two propyl groups attached to the succinamide backbone

Properties

IUPAC Name

2,2,3,3-tetrafluoro-N,N'-dipropylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F4N2O2/c1-3-5-15-7(17)9(11,12)10(13,14)8(18)16-6-4-2/h3-6H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKVTDBBFZHMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C(C(=O)NCCC)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoro-N,N’-dipropylsuccinamide typically involves the reaction of 2,2,3,3-tetrafluorosuccinic anhydride with N,N-dipropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2,2,3,3-tetrafluoro-N,N’-dipropylsuccinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-N,N’-dipropylsuccinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted succinamides with various functional groups.

Scientific Research Applications

2,2,3,3-Tetrafluoro-N,N’-dipropylsuccinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorinated probe in biological studies.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-N,N’-dipropylsuccinamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoro-1-propanol
  • 2,2,3,3-Tetrafluorobutanediol
  • 2,2,3,3-Tetrafluoro-1,4-butanediol

Uniqueness

2,2,3,3-Tetrafluoro-N,N’-dipropylsuccinamide is unique due to its specific combination of fluorine atoms and propyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry.

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